molecular formula C7H13N3O2S2 B1382630 2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide CAS No. 920281-04-5

2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide

Cat. No.: B1382630
CAS No.: 920281-04-5
M. Wt: 235.3 g/mol
InChI Key: FUBPTCCBHCUOFZ-UHFFFAOYSA-N
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Description

2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential for various pharmacological activities.

Biochemical Analysis

Biochemical Properties

2-Amino-N-tert-butyl-1,3-thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s sulfonamide group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its potential in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . The compound’s thiazole ring and sulfonamide group are crucial for this interaction, as they form strong hydrogen bonds and hydrophobic interactions with the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This leads to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used . In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function are more complex, with potential for both therapeutic and toxic effects depending on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . The threshold for these effects varies depending on the animal model used and the route of administration . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete . The metabolites of this compound can also have biological activity, contributing to its overall effects on the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its transport to different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, it can be targeted to the mitochondria, where it affects cellular metabolism and apoptosis . The precise subcellular localization of this compound is essential for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-aminothiazole with tert-butylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfonamide derivatives

    Substitution: N-substituted thiazole derivatives

Scientific Research Applications

2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler analog without the sulfonamide group, known for its antimicrobial properties.

    N-tert-butyl-1,3-thiazole-5-sulfonamide: Lacks the amino group, used in the synthesis of various pharmaceuticals.

    2-amino-4-methylthiazole: Contains a methyl group instead of the tert-butyl group, with applications in medicinal chemistry.

Uniqueness

2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which contribute to its diverse chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in biological systems.

Properties

IUPAC Name

2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S2/c1-7(2,3)10-14(11,12)5-4-9-6(8)13-5/h4,10H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPTCCBHCUOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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